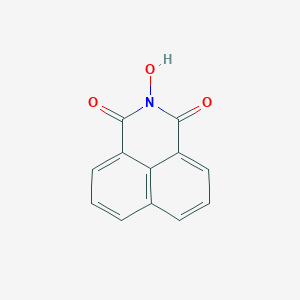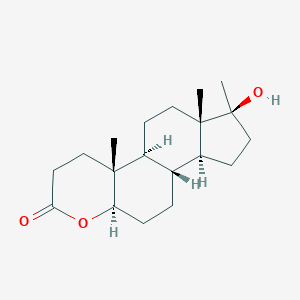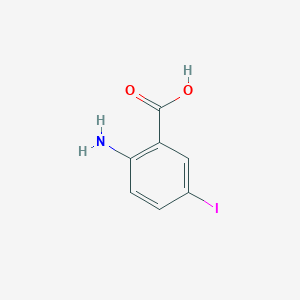
5-Iodo-2-aminoindane
Vue d'ensemble
Description
5-Iodo-2-aminoindane is a chemical compound that belongs to the class of aminoindanes. It is known for its psychoactive properties and acts as a releasing agent of serotonin, norepinephrine, and dopamine . This compound was developed in the 1990s by a team led by David E. Nichols at Purdue University . It is a rigid analogue of p-iodoamphetamine and produces effects similar to those of 3,4-methylenedioxymethamphetamine (MDMA) .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-2-aminoindane typically involves the iodination of 2-aminoindane. One common method includes the use of iodine and a suitable oxidizing agent to introduce the iodine atom at the 5-position of the indane ring . The reaction conditions often involve the use of solvents such as acetic acid or ethanol and may require heating to facilitate the reaction .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques .
Analyse Des Réactions Chimiques
Types of Reactions
5-Iodo-2-aminoindane undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to remove the iodine atom, forming 2-aminoindane.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of 2-aminoindane.
Substitution: Formation of various substituted aminoindanes depending on the nucleophile used.
Applications De Recherche Scientifique
5-Iodo-2-aminoindane has several scientific research applications:
Chemistry: Used as a reference compound in the study of serotonin, norepinephrine, and dopamine release mechanisms.
Biology: Investigated for its effects on neurotransmitter systems and potential neurotoxicity.
Medicine: Explored as a potential therapeutic agent for conditions involving neurotransmitter imbalances.
Industry: Utilized in the development of new psychoactive substances and as a standard in forensic analysis.
Mécanisme D'action
5-Iodo-2-aminoindane acts by releasing serotonin, norepinephrine, and dopamine from their storage sites in neurons . It binds to the transporters for these neurotransmitters, causing their release into the synaptic cleft and leading to increased neurotransmitter levels in the brain . This mechanism is similar to that of MDMA, resulting in psychoactive effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
5,6-Methylenedioxy-2-aminoindane (MDAI): Similar in structure but contains a methylenedioxy group.
2-Aminoindane (2-AI): Lacks the iodine atom and has different pharmacological properties.
5-Methoxy-6-methyl-2-aminoindane (MMAI): Contains a methoxy and methyl group instead of iodine.
Uniqueness
5-Iodo-2-aminoindane is unique due to its iodine substitution, which significantly affects its pharmacological profile. It is less neurotoxic compared to its amphetamine analogue, p-iodoamphetamine, and has distinct effects on neurotransmitter release .
Propriétés
IUPAC Name |
5-iodo-2,3-dihydro-1H-inden-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10IN/c10-8-2-1-6-4-9(11)5-7(6)3-8/h1-3,9H,4-5,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIHPYCDDPGNWQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2=C1C=CC(=C2)I)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60927643 | |
| Record name | 5-Iodo-2-aminoindan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60927643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132367-76-1 | |
| Record name | 5-Iodo-2-aminoindan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=132367-76-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Iodo-2-aminoindan | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132367761 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Iodo-2-aminoindan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60927643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-IODO-2-AMINOINDANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7X16E45Y1X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is 5-Iodo-2-aminoindan and why is it of interest to researchers?
A: 5-Iodo-2-aminoindan (5-IAI) is a synthetic compound that has emerged as a novel psychoactive substance (NPS). [, , ] It is structurally similar to amphetamine and 3,4-methylenedioxymethamphetamine (MDMA) and is often marketed as a “legal high” alternative to these controlled substances. [, , ] Researchers are interested in understanding its effects, pharmacology, and potential risks. [, ]
Q2: What are the potential risks associated with 5-IAI use?
A: Research on the toxicity of 5-IAI is still ongoing, but some studies have highlighted potential risks. Animal studies have reported fatal toxic effects. [] Furthermore, due to its mechanism of action involving serotonin, there is a risk of serotonin syndrome, particularly at high doses or when combined with other drugs that affect serotonin levels. []
Q3: Are there any analytical methods to identify 5-IAI in seized drug samples?
A: Yes, researchers have developed analytical techniques to identify 5-IAI. Gas chromatography-mass spectrometry (GC-MS) is a common method used to detect and quantify 5-IAI in various matrices, including seized drug samples. [, ] Colorimetric tests can also be employed for a preliminary identification. []
Q4: How does the structure of 5-IAI relate to its activity?
A: 5-IAI is a conformationally rigid analog of amphetamine due to its closed ring system. [] Modifications to the structure of 2-aminoindane, such as the addition of a 5-iodo group in 5-IAI, can significantly impact its activity, potency, and selectivity. [] Further research on structure-activity relationships is necessary to fully understand the impact of different substituents on the pharmacological profile of this class of compounds.
Q5: What are the long-term effects of 5-IAI use, especially in adolescents?
A: While more research is needed, studies in adolescent rats have shown that long-term exposure to 5-IAI can lead to behavioral deficits in adulthood, even after a period of abstinence. [] This suggests that 5-IAI may have detrimental effects on the developing brain, potentially impacting cognitive function and behavior.
Q6: Are there any known alternatives or substitutes for 5-IAI in a research setting?
A: Researchers often investigate other 2-aminoindane derivatives with varying substitutions as potential alternatives to 5-IAI. [, ] Comparing the performance, pharmacological properties, and potential toxicity of these analogs is crucial in identifying safer alternatives for research purposes.
Q7: What is the legal status of 5-IAI?
A: The legal status of 5-IAI varies globally. While marketed as a "legal high," it has been controlled in some countries and regions due to its potential for abuse and unknown health risks. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![2-Methyl-1,5,6,7-tetrahydroindeno[5,6-d]imidazole](/img/structure/B145735.png)

